5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride
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Overview
Description
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloroethyl chloroformate with N,N-dimethylhydrazine to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Formation of substituted oxadiazoles with various functional groups.
Oxidation Products: Formation of oxides or hydroxylated derivatives.
Reduction Products: Formation of amines or reduced derivatives.
Scientific Research Applications
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes . The pathways involved may include oxidative stress, disruption of membrane integrity, and interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an oxadiazole ring.
1-Chloroethyl chloroformate: Used as a reagent in similar synthetic reactions but lacks the oxadiazole ring.
Uniqueness
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(1-chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O.ClH/c1-4(7)5-8-9-6(11-5)10(2)3;/h4H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIPFHIKSVDFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)N(C)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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